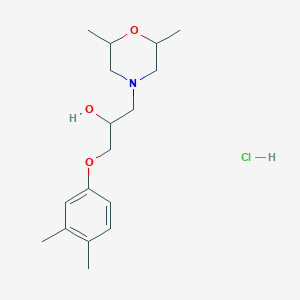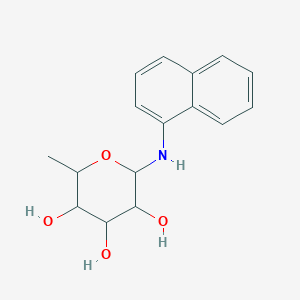![molecular formula C17H19ClO3 B5200697 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5200697.png)
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene is an organic compound with a complex structure, featuring a benzene ring substituted with a chlorine atom, a methoxyphenoxy group, and a propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 2-methoxyphenoxypropane: This involves the reaction of 2-methoxyphenol with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.
Coupling with 4-chloro-2-methylphenol: The final step involves the reaction of 2-methoxyphenoxypropane with 4-chloro-2-methylphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the methoxy group, to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
科学的研究の応用
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxyphenoxy group can enhance its binding affinity to certain targets, while the chlorine atom can influence its reactivity and stability.
類似化合物との比較
Similar Compounds
- 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene
- 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene
- 4-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-2-methylbenzene
Uniqueness
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can significantly influence its chemical and biological properties. This positioning can affect its reactivity, binding affinity, and overall stability compared to similar compounds with different substituent positions.
特性
IUPAC Name |
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-12-14(18)8-9-15(13)20-10-5-11-21-17-7-4-3-6-16(17)19-2/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGJSYOPAHLZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-4-nitro-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline](/img/structure/B5200621.png)

![1-(3-methylphenyl)-3-(3-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B5200627.png)
![2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5200633.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5200646.png)

![1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5200661.png)
![N-[(5-chloro-2-thienyl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5200671.png)
![1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5200682.png)


![4-[[4-(3-acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide](/img/structure/B5200701.png)
![6-[3-[1-(4-fluorobutyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrazine-2-carboxamide](/img/structure/B5200709.png)
